molecular formula C17H18N4O B10884846 1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B10884846
M. Wt: 294.35 g/mol
InChI Key: GBMOHKPUYFWOKZ-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that features a benzimidazole moiety fused with a tetrahydroindazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. A common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the benzimidazole and indazole rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with cellular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets:

    Molecular Targets: It targets enzymes and receptors involved in critical biological pathways, such as kinases and G-protein coupled receptors.

    Pathways Involved: The compound can modulate signaling pathways, including those related to cell proliferation and apoptosis, making it a candidate for anticancer therapy.

Comparison with Similar Compounds

    1H-benzimidazole: A simpler structure with similar pharmacological properties.

    2-phenylbenzimidazole: Known for its use in UV filters and sunscreen formulations.

    1,2-dimethylbenzimidazole: An intermediate in the synthesis of vitamin B12.

Uniqueness: 1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one stands out due to its unique combination of the benzimidazole and tetrahydroindazole moieties, which confer distinct chemical and biological properties. This dual structure enhances its potential as a versatile pharmacophore in drug development.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-5,7-dihydroindazol-4-one

InChI

InChI=1S/C17H18N4O/c1-10-15-13(8-17(2,3)9-14(15)22)21(20-10)16-18-11-6-4-5-7-12(11)19-16/h4-7H,8-9H2,1-3H3,(H,18,19)

InChI Key

GBMOHKPUYFWOKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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